1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)-

Description

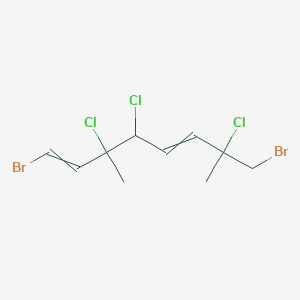

1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- is a complex organic compound characterized by its multiple halogen substitutions and double bonds. This compound is notable for its unique structure, which includes bromine, chlorine, and methyl groups attached to an octadiene backbone. The (E,E)- configuration indicates that the double bonds are in the trans configuration, which can influence the compound’s reactivity and physical properties.

Properties

CAS No. |

62447-49-8 |

|---|---|

Molecular Formula |

C10H13Br2Cl3 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

1,8-dibromo-3,4,7-trichloro-3,7-dimethylocta-1,5-diene |

InChI |

InChI=1S/C10H13Br2Cl3/c1-9(14,7-12)4-3-8(13)10(2,15)5-6-11/h3-6,8H,7H2,1-2H3 |

InChI Key |

XSMHHESOHBEVBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)(C=CC(C(C)(C=CBr)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the halogenation of 1,5-octadiene, where bromine and chlorine are introduced to the molecule under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can remove halogen atoms, potentially converting the compound into less substituted alkenes.

Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce simpler alkenes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.

Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and double bonds in the compound can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (Z,Z)-: This isomer has a different configuration of double bonds, which can affect its reactivity and physical properties.

1,6-Octadiene, 3,7-dimethyl-: Lacks the halogen substitutions, making it less reactive in certain types of chemical reactions.

3,5-Octadiene, (Z,Z)-: Another isomer with different double bond configurations, leading to distinct chemical behavior.

Uniqueness

1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (E,E)- is unique due to its specific halogenation pattern and double bond configuration. These features confer distinct reactivity and physical properties, making it valuable in various chemical syntheses and research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.